![molecular formula C16H19NO6S B172115 N-Bsmoc-L-leucine CAS No. 197245-21-9](/img/structure/B172115.png)
N-Bsmoc-L-leucine
Overview
Description
N-Bsmoc-L-leucine, also known as N-(Benzo[b]thiophenesulphone-2-methoxycarbonyl)-L-leucine, is a chemical compound with the molecular formula C16H19NO6S and a molecular weight of 353.39 g/mol . This compound is a derivative of L-leucine, an essential amino acid, and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Bsmoc-L-leucine typically involves the protection of the amino group of L-leucine with the Bsmoc (benzo[b]thiophenesulphone-2-methoxycarbonyl) group. This protection is achieved through a series of chemical reactions, including the use of reagents such as benzo[b]thiophene-2-sulfonyl chloride and methoxycarbonyl chloride . The reaction conditions often involve the use of organic solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Bsmoc-L-leucine undergoes various chemical reactions, including:
Substitution Reactions: The Bsmoc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the sulfur atom in the Bsmoc group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include acids like trifluoroacetic acid for deprotection.
Oxidation Reactions: Reagents such as hydrogen peroxide can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Bsmoc group yields L-leucine, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Biochemical Properties and Mechanisms of Action
N-Bsmoc-L-leucine serves as a valuable compound in biochemical research due to its unique structural characteristics. The Bsmoc (benzenesulfonyl) group enhances the stability and solubility of L-leucine, making it suitable for various experimental applications.
- Protein Synthesis : this compound promotes protein synthesis by activating the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and metabolism . Studies have shown that leucine supplementation can increase the phosphorylation of downstream targets involved in protein synthesis, such as p70S6K and 4E-BP1 .
- Muscle Growth : Research indicates that leucine plays a significant role in muscle hypertrophy and recovery post-exercise. This compound may enhance muscle protein synthesis, making it a potential ergogenic aid for athletes and individuals undergoing resistance training .
Therapeutic Applications
The therapeutic potential of this compound is being explored in various medical contexts, particularly concerning metabolic disorders and age-related conditions.
- Metabolic Disorders : this compound has been implicated in improving metabolic health by enhancing glucose tolerance and reducing fat mass. In animal studies, supplementation with L-leucine has shown beneficial effects on glucose homeostasis, making it a candidate for managing conditions like obesity and type 2 diabetes .
- Neurological Disorders : Some studies suggest that leucine derivatives may have neuroprotective effects. For instance, N-acetyl-L-leucine (a related compound) has been investigated for its potential to treat lysosomal storage disorders such as Niemann-Pick disease type C and GM2 gangliosidosis . While direct evidence for this compound's neuroprotective effects is limited, its role in amino acid metabolism could be relevant.
Table 1: Summary of Key Studies Involving this compound
Mechanism of Action
The mechanism of action of N-Bsmoc-L-leucine involves its interaction with specific molecular targets and pathways. The Bsmoc group provides protection to the amino group of L-leucine, allowing for selective reactions and modifications. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions. The compound’s effects are mediated through its metabolic products and interactions with enzymes and transporters involved in amino acid metabolism .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-leucine: Another protected form of L-leucine, using the Fmoc (fluorenylmethyloxycarbonyl) group.
N-Boc-L-leucine: Uses the Boc (tert-butyloxycarbonyl) group for protection.
N-Cbz-L-leucine: Uses the Cbz (carbobenzyloxy) group for protection.
Uniqueness
N-Bsmoc-L-leucine is unique due to the presence of the Bsmoc group, which offers distinct chemical properties and reactivity compared to other protecting groups. This uniqueness makes it valuable in specific synthetic applications where selective protection and deprotection are required .
Biological Activity
N-Bsmoc-L-leucine is a derivative of the branched-chain amino acid leucine, modified to enhance its biological activity and therapeutic potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a Bsmoc (benzyloxycarbonyl) protecting group attached to the amino group of L-leucine. This modification not only increases its stability but also influences its interaction with biological systems. The basic structure can be represented as follows:
- Chemical Formula : C13H17NO4
- Molecular Weight : 251.28 g/mol
The biological activity of this compound is primarily mediated through its effects on key cellular signaling pathways:
- mTORC1 Activation : Similar to L-leucine, this compound activates the mammalian target of rapamycin complex 1 (mTORC1), a critical regulator of cell growth and protein synthesis. This activation occurs through the stimulation of amino acid transporters that facilitate leucine uptake into cells .
- Protein Synthesis : this compound promotes protein synthesis by enhancing the translation initiation process. It has been shown to upregulate genes involved in protein synthesis in various tissues, including skeletal muscle, liver, and adipose tissue .
- Fatty Acid Oxidation : The compound also plays a role in lipid metabolism by activating AMP-activated protein kinase (AMPK), which enhances fatty acid oxidation and reduces lipid accumulation in tissues .
Physiological Effects
The physiological effects of this compound can be summarized as follows:
- Muscle Growth : Studies indicate that supplementation with this compound can lead to increased muscle mass and strength due to enhanced protein synthesis and muscle recovery post-exercise .
- Metabolic Regulation : The compound improves metabolic functions by promoting glucose uptake and enhancing insulin sensitivity, making it a potential candidate for managing metabolic disorders such as obesity and type 2 diabetes .
- Neuroprotective Effects : Emerging research suggests that this compound may exert neuroprotective effects through modulation of neuronal signaling pathways, potentially benefiting conditions like neurodegeneration .
Case Studies and Research Findings
Several studies have investigated the effects of this compound in various contexts:
Study 1: Muscle Protein Synthesis
A study involving male Sprague-Dawley rats demonstrated that supplementation with this compound significantly increased the phosphorylation levels of mTOR and its downstream targets (p70S6K and 4E-BP1), leading to enhanced protein synthesis in skeletal muscle .
Parameter | Control Group | This compound Group |
---|---|---|
mTOR Phosphorylation | Low | High |
p70S6K Phosphorylation | Low | High |
Protein Synthesis Rate | Baseline | Increased |
Study 2: Metabolic Effects
In a clinical trial assessing metabolic responses, subjects receiving a diet enriched with this compound showed improved glucose tolerance and reduced body fat percentage compared to controls .
Measurement | Control Group | This compound Group |
---|---|---|
Glucose Tolerance Test | Poor | Improved |
Body Fat Percentage | High | Reduced |
Properties
IUPAC Name |
(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6S/c1-10(2)7-13(15(18)19)17-16(20)23-9-12-8-11-5-3-4-6-14(11)24(12,21)22/h3-6,8,10,13H,7,9H2,1-2H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRCRRODQMLMIU-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428829 | |
Record name | N-Bsmoc-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197245-21-9 | |
Record name | N-Bsmoc-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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